

A Technical Guide to the Off-Target Binding Profile of (S)-Volinanserin

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Compound of Interest

Compound Name: (S)-Volinanserin

Cat. No.: B2529940

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(S)-Volinanserin, also known as MDL 100,907, is a potent and highly selective antagonist of the serotonin 5-HT_{2A} receptor, with a binding affinity (K_i) of approximately 0.36 nM.[1][2] It was initially developed as a potential antipsychotic agent and has been widely used in research to elucidate the role of the 5-HT_{2A} receptor in various physiological and pathological processes. [3] While renowned for its selectivity, a comprehensive understanding of any residual binding to other neuroreceptors—its off-target profile—is critical for a complete pharmacological assessment.

This guide provides a detailed overview of the off-target binding characteristics of **(S)-Volinanserin**, presenting quantitative data, the experimental methods used to obtain this data, and visualizations of relevant pathways and workflows.

Quantitative Off-Target Binding Profile

(S)-Volinanserin maintains a high degree of selectivity for the 5-HT_{2A} receptor. Early preclinical characterizations demonstrated a greater than 100-fold separation in binding affinity between the 5-HT_{2A} receptor and all other receptors measured at the time.[4] Subsequent screening against a broader panel of receptors has quantified this selectivity. The following table summarizes the binding affinities (K_i) of **(S)-Volinanserin** for various off-target G-protein coupled receptors (GPCRs). A higher K_i value indicates weaker binding affinity.

Receptor Target	Ligand	Species	Ki (nM)	Selectivity vs. 5-HT2A (fold)
Serotonin 5-HT2A	(S)-Volinanserin	Rat	0.36	-
Dopamine D2	Spiperone	Human	2250	~6250
Alpha-1 Adrenergic	-	-	>108 (300-fold vs 5-HT2)	>300
Serotonin 5-HT1C	-	-	>108 (300-fold vs 5-HT2)	>300

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[5\]](#) Note: The 5-HT1C receptor is now classified as the 5-HT2C receptor. The >300-fold selectivity for Alpha-1 and 5-HT1C receptors is based on a reported Ki of 0.36 nM for the 5-HT2 receptor.[\[1\]](#)[\[2\]](#)

As the data indicates, **(S)-Volinanserin** displays a significantly lower affinity for key off-targets like the dopamine D2 and adrenergic alpha-1 receptors, which are commonly implicated in the side effects of less selective antipsychotic medications.[\[4\]](#)[\[6\]](#)

Experimental Protocols

The determination of binding affinities (Ki) for **(S)-Volinanserin** and other compounds is primarily achieved through competitive radioligand binding assays.[\[7\]](#)[\[8\]](#) This technique is considered the gold standard for quantifying the interaction between a ligand and a receptor.[\[8\]](#)

This assay measures the ability of a non-radioactive test compound, such as **(S)-Volinanserin**, to displace a known radioactive ligand ("radioligand") that is specifically bound to the target receptor. By performing this experiment at various concentrations of the test compound, an inhibition curve can be generated to calculate the concentration that displaces 50% of the radioligand (the IC50 value). The IC50 is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

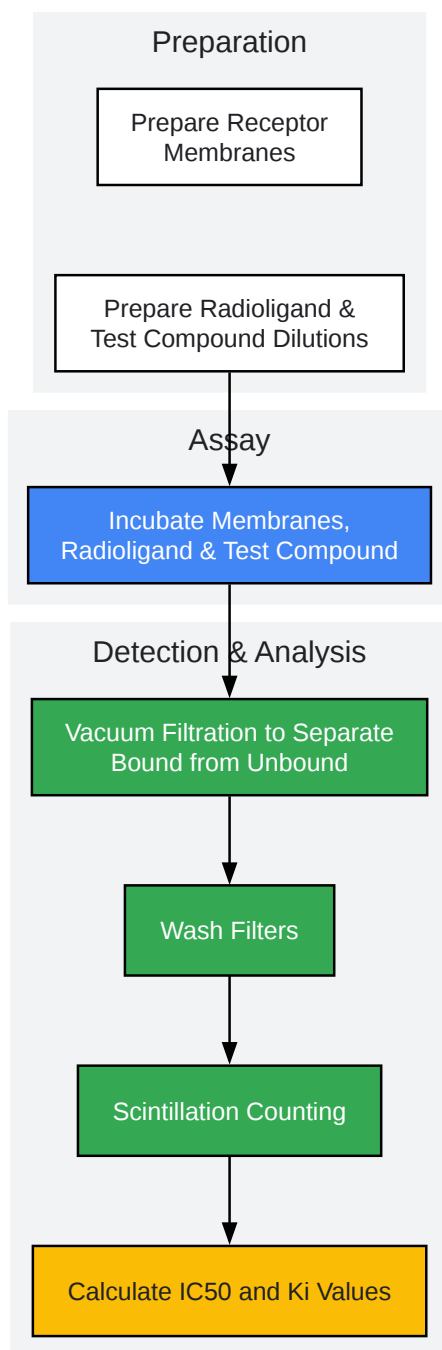
- Membrane Preparation:

- Cells or tissues expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂).[\[9\]](#)
- The homogenate is centrifuged to pellet the cell membranes, which contain the receptors. [\[9\]](#)
- The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[\[9\]](#)
- Assay Incubation:
 - The assay is typically performed in a 96-well plate format.[\[9\]](#)
 - To each well, the following are added in sequence: the prepared cell membranes, the test compound (**(S)-Volinanserin**) at various concentrations, and a fixed concentration of the specific radioligand (e.g., [³H]ketanserin for the 5-HT_{2A} receptor).[\[9\]](#)[\[10\]](#)
 - The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium. [\[9\]](#)
- Separation and Detection:
 - The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand while unbound ligands pass through. [\[5\]](#)[\[9\]](#)
 - The filters are washed with ice-cold buffer to remove any remaining non-specifically bound radioligand.[\[9\]](#)
 - Filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.[\[9\]](#)
- Data Analysis:
 - Non-specific binding is subtracted from total binding to yield specific binding.
 - The data is fitted using non-linear regression to determine the IC₅₀ value.

- The K_i value is calculated from the IC_{50} using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + ([L]/K_d))$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.^[9]

Visualizations

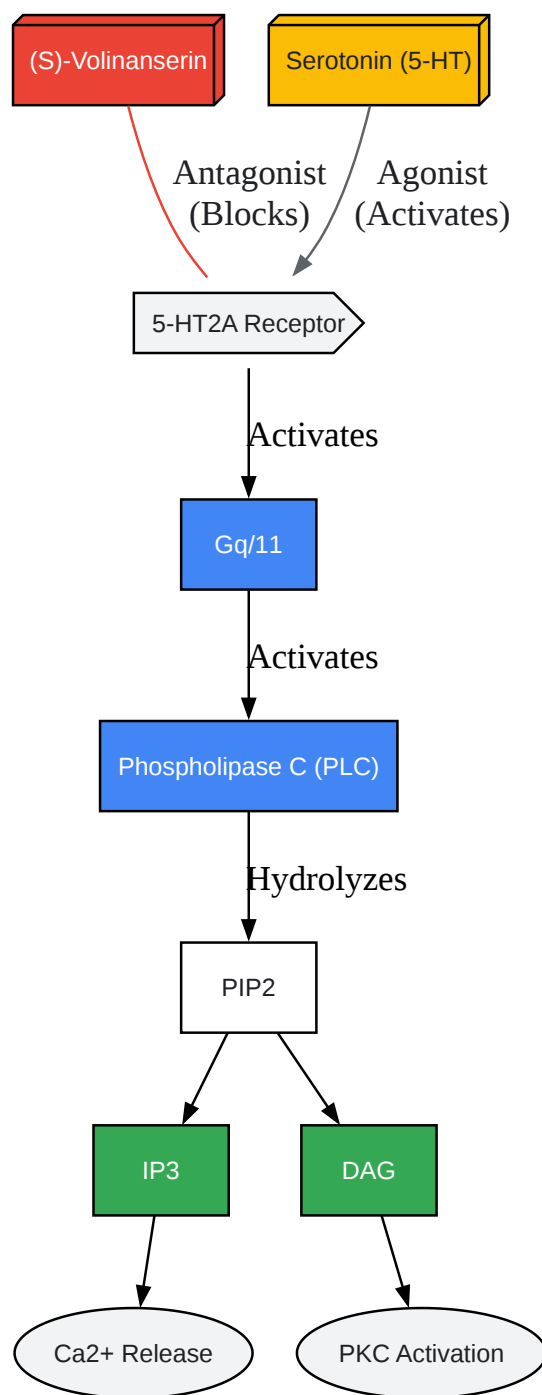
The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining off-target binding and the primary signaling pathway affected by **(S)-Volinanserin**.



Experimental Workflow for Competitive Radioligand Binding Assay

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Caption: Workflow for a competitive radioligand binding assay.



Mechanism of (S)-Volinanserin at the 5-HT2A Receptor

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Caption: **(S)-Volinanserin** acts as an antagonist at the 5-HT2A receptor.

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